1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, oxadiazole ring, and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyridazine ring. The oxadiazole ring is introduced through a reaction with 4-methylphenyl isocyanate and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfur trioxide in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-1H-1,2,3-triazole: Another compound with a similar aromatic structure but different heterocyclic ring.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Contains a trifluoromethyl group and is used as an intermediate in pharmaceutical synthesis
Uniqueness
1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of pyridazine and oxadiazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H17N5O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c1-13-6-8-15(9-7-13)18-20(25-29-24-18)22-21(28)19-17(27)10-11-26(23-19)16-5-3-4-14(2)12-16/h3-12H,1-2H3,(H,22,25,28) |
InChI Key |
JIMCKHAOMRATAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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